

A Comparative Analysis of the Potency of ONC201 Analogues in Oncology Research

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Compound of Interest

Compound Name: *TIC10*

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-cancer potency of the investigational drug ONC201 and its emerging analogues. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and workflows, this document aims to provide a comprehensive resource for evaluating these novel therapeutic agents.

ONC201, the first clinical candidate of the imipridone class of compounds, has shown promise in preclinical and clinical settings, particularly for gliomas and other solid tumors. Its unique mechanism of action, involving the antagonism of the G protein-coupled dopamine receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP), has spurred the development of numerous analogues with potentially enhanced potency and selectivity. This guide provides a comparative overview of these next-generation compounds.

Comparative Potency of ONC201 and its Analogues

The anti-proliferative activity of ONC201 and its analogues has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the drug's potency, is a key metric in these assessments. The following table summarizes the IC₅₀ values for ONC201 and several of its analogues.

Compound	Analogue Class	Cell Line	Cancer Type	IC50 (μM)	Citation
ONC201	Imipridone (Parent)	PANC-1	Pancreatic Adenocarcinoma	6.1	[1]
MDA-MB-231	Breast Cancer	~1-10			
TBP-134	Fluorinated Imipridone	PANC-1	Pancreatic Adenocarcinoma	0.35	[1]
TBP-135	Fluorinated Imipridone	PANC-1	Pancreatic Adenocarcinoma	1.8	[1]
Compound 3	Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione	MDA-MB-231	Breast Cancer	1.9	
Compound 4	Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione	MDA-MB-231	Breast Cancer	2.0	
ONC206	Imipridone	-	-	Ki of ~320nM for DRD2	[2][3]
ONC212	Imipridone	Various	Broad-spectrum	Nanomolar range	[4]

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes and is derived from the cited literature. A direct head-to-head comparison of all analogues in a single study is not yet available.

Experimental Protocols

The determination of IC₅₀ values for ONC201 and its analogues is typically performed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cell Viability Assay Protocol

This protocol outlines the general steps for assessing the effect of ONC201 analogues on the viability of cancer cells.

1. Cell Culture and Seeding:

- Cancer cell lines (e.g., PANC-1, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
- Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

- A series of dilutions of the ONC201 analogue are prepared in the cell culture medium.
- The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
- The plates are incubated for a specified period (e.g., 72 hours).

3. MTT Assay:

- Following the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

- A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

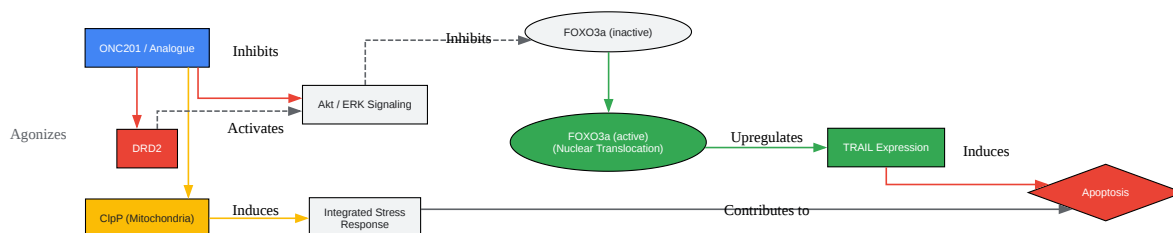
4. Data Acquisition and Analysis:

- The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
- The percentage of cell viability is calculated for each drug concentration relative to the vehicle-treated control cells.
- The IC₅₀ value, the concentration of the drug that inhibits cell viability by 50%, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

ONC201 Signaling Pathway

ONC201 and its analogues exert their anti-cancer effects through a multi-faceted signaling pathway. The primary targets are the dopamine receptor D2 (DRD2), which it antagonizes, and the mitochondrial protease ClpP, which it allosterically activates. This dual activity leads to the induction of the integrated stress response and the inhibition of the Akt/ERK signaling pathways. A key downstream event is the activation of the transcription factor FOXO3a, which upregulates the expression of the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand), ultimately leading to cancer cell death.

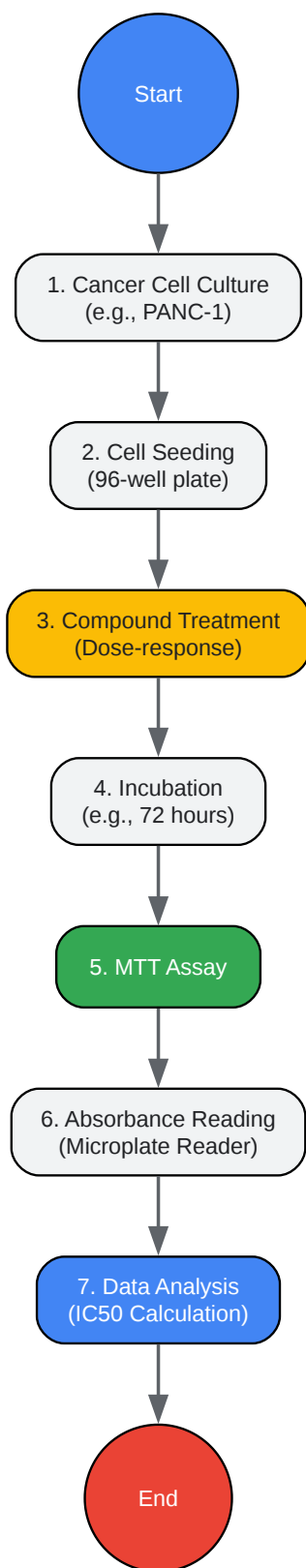


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Caption: Simplified signaling pathway of ONC201 and its analogues.

Experimental Workflow for Potency Assessment

The following diagram illustrates the typical workflow for determining the in vitro potency of ONC201 analogues.



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